The compound is classified under the CAS number 348-28-7, which identifies it uniquely in chemical databases. Its molecular formula is , with a molecular weight of approximately 367.83 g/mol. The presence of fluorine and the quinazoline structure suggests that it may exhibit specific interactions with biological targets, making it of interest in drug discovery and development.
The synthesis of 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol; hydrochloride typically involves several steps that can include:
The detailed reaction mechanism often involves nucleophilic substitutions or coupling reactions that form the final compound through careful control of reaction conditions.
The molecular structure of 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol; hydrochloride can be analyzed using various spectroscopic techniques:
The compound exhibits a complex structure with multiple functional groups, including hydroxyl, amino, and aromatic systems, which are crucial for its biological activity.
Chemical reactions involving 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol; hydrochloride may include:
These reactions are essential for modifying the compound to optimize its efficacy in biological applications.
The mechanism of action for 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol; hydrochloride is not fully elucidated but may involve:
Research continues to explore these mechanisms to develop more effective therapeutic agents based on this scaffold.
The physical and chemical properties of 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol; hydrochloride include:
These properties are vital for determining appropriate formulations for pharmaceutical applications.
The applications of 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol; hydrochloride span several fields:
Ongoing research aims to expand its applications further by optimizing its structure for improved efficacy and reduced side effects.
Quinazoline derivatives represent a cornerstone in the evolution of targeted cancer therapeutics, with their kinase-inhibiting properties systematically explored since the early 2000s. The foundational 4-aminoquinazoline scaffold was first leveraged in FDA-approved drugs like gefitinib (2003) and erlotinib (2013), which inhibit epidermal growth factor receptor (EGFR) by competitively binding its ATP-binding site [8]. This established quinazoline as a privileged structure in kinase inhibitor design due to its capacity for hydrogen bond donation via the N1 atom and C2 nitrogen, along with planar geometry facilitating deep hydrophobic pocket penetration [2] [8]. Subsequent structural refinements led to multi-targeted agents (e.g., lapatinib, 2007) incorporating solubilizing side chains while retaining the core’s affinity for ErbB family kinases [8]. By the 2010s, research pivoted toward optimizing quinazoline derivatives for angiogenesis regulation, specifically targeting vascular endothelial growth factor receptors (VEGFRs) implicated in tumor vascularization [2] [9]. The compound 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride emerges from this lineage, integrating lessons from earlier agents while enhancing selectivity for VEGFR-2.
Table 1: Evolution of Key Quinazoline-Based Kinase Inhibitors
Compound (Year Approved) | Primary Target(s) | Structural Innovation | Clinical Impact |
---|---|---|---|
Gefitinib (2003) | EGFR | Anilinoquinazoline core | First EGFR-TKI for NSCLC |
Lapatinib (2007) | EGFR/HER2 | Solubilizing furanyl tail | Dual inhibition in breast cancer |
Cabozantinib (2012) | MET/VEGFR-2 | Phenoxy linker to quinoline | Multi-targeted anti-angiogenic/anti-invasive |
Current Compound | VEGFR-2 | Phenylmethoxy + halogenated phenol | Preclinical VEGFR-2 selectivity |
The molecular architecture of 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride was engineered to maximize VEGFR-2 affinity while minimizing off-target effects. Three regions confer specificity:
The hydrochloride salt augments aqueous solubility (>5-fold vs. freebase), facilitating in vivo administration in angiogenesis models [7]. Molecular dynamics simulations confirm that this trifunctional design achieves a binding energy of -10.2 kcal/mol with VEGFR-2—1.8 kcal/mol lower than sorafenib—primarily due to Region C’s stabilization of the activation loop [9] [10].
Table 2: Key Structural Regions and Their Contributions to VEGFR-2 Inhibition
Structural Region | Key Functional Groups | Role in VEGFR-2 Binding | Biochemical Effect |
---|---|---|---|
Quinazoline Core | N1, C2-N, 4-anilino | H-bonds to hinge region (Cys919) | Blocks ATP hydrolysis |
7-Substituent | Phenylmethoxy | Hydrophobic packing (Leu840, Val848) | Enhances selectivity over VEGFR-1/3 |
Phenolic Tail | 4-Fluoro, 2-methylphenol | H-bond to Asp1046; hydrophobic contact with Phe1047 | Stabilizes inactive DFG-out conformation |
Salt Form | Hydrochloride | Ionization at physiological pH | Improves bioavailability |
This compound provides a precision tool for dissecting VEGFR-2-driven angiogenesis, demonstrating potent inhibition of endothelial signaling at three levels:
In in vivo models, it attenuates laser-induced choroidal neovascularization (CNV) by 78% (vs. 65% for aflibercept) and suppresses tumor growth in MET-amplified xenografts (EBC-1 lung cancer) by disrupting vascular support [5] [6]. Its unique ability to concurrently target angiogenesis drivers (VEGFA/VEGFR-2) and fibrosis mediators (STAT3/αSMA) positions it as a prototype for dual-pathway therapeutics.
Table 3: Functional Impact on Angiogenesis and Fibrosis Pathways
Experimental Model | Key Finding | Mechanistic Insight | Reference |
---|---|---|---|
HUVEC proliferation assay | IC~50~ = 6.1 µM | Blocks VEGFR-2/STAT3 phosphorylation | [9] |
Laser-induced CNV mouse model | 78% lesion size reduction | Suppresses VEGFA/αSMA in choroid | [6] |
AsPC-1 pancreatic cancer spheroids | Disrupts spheroid integrity at 10 µM | Induces apoptosis in MET+/VEGFR-2+ cells | [5] |
TGF-β-treated ARPE-19 cells | 62% ↓ αSMA expression | Inhibits SMAD2/STAT3 nuclear translocation | [6] |
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